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Compound of Interest

Compound Name: CCT244747

Cat. No.: B606548

For researchers, scientists, and drug development professionals, this guide provides an
objective, data-driven comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors:
CCT244747 and CHIR-124. This analysis is based on publicly available preclinical data to
inform target validation, experimental design, and candidate selection.

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response
(DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair. In many
cancer cells with defective cell cycle checkpoints (e.g., p53 mutations), there is an increased
reliance on the CHK1-mediated S and G2/M checkpoints for survival, especially when
challenged with DNA-damaging agents. This dependency makes CHK1 an attractive
therapeutic target. Both CCT244747 and CHIR-124 are potent ATP-competitive inhibitors of
CHK1 that have been evaluated in preclinical models for their potential to sensitize cancer cells
to chemotherapy and radiation.

Biochemical and Cellular Potency

Both CCT244747 and CHIR-124 exhibit potent inhibition of CHK1 at the biochemical level, with
IC50 values in the low nanomolar range. CHIR-124 demonstrates particularly high potency with
a sub-nanomolar IC50. In cellular assays, both compounds effectively abrogate the G2
checkpoint induced by genotoxic stress.
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Parameter CCT244747 CHIR-124

Biochemical CHK1 IC50 7.7 nM[1][2] 0.3 nM[3][4]

Cellular G2 Checkpoint 29 - 170 nM (in various cell Not explicitly stated in a
Abrogation IC50 lines)[5][6][7] comparable format
Single Agent Cytotoxicity 0.33 - 3 uM (in various cell Not explicitly stated in a
(GI150) lines)[1] comparable format

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and potential toxicity is its selectivity. Both
CCT244747 and CHIR-124 have been profiled against panels of other kinases. CCT244747 is
highlighted as a highly selective inhibitor with over 1,000-fold selectivity against the functionally
related kinases CHK2 and CDK1.[5][6] CHIR-124 is also highly selective for CHK1 over CHK?2
but shows potent inhibitory activity against FLT3 and PDGFR at concentrations approximately
20-fold higher than its CHK1 1C50.[3]

Kinase CCT244747 1C50 CHIR-124 1C50

CHK1 7.7 nM[1][2] 0.3 nM[3][4]

CHK2 >10,000 nM[5][6] 697.4 nM[3]

CDK1 >10,000 nM[5][6] 505.7 nM (Cdc2/cyclin B)[3]
FLT3 600 nM[1][5][6] 5.8 nM[3]

PDGFR Not Reported 6.6 NM[3]

In Vitro and In Vivo Activity

Both inhibitors have demonstrated the ability to potentiate the cytotoxic effects of various DNA-
damaging agents in cancer cell lines, particularly those with p53 mutations.[3][4][5] This
potentiation is achieved through the abrogation of the S and G2/M checkpoints, leading to
premature mitotic entry and subsequent apoptosis.[3][4][5]
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CCT244747 is noted for its oral bioavailability and has shown efficacy in vivo, both as a single
agent in a MYCN-driven neuroblastoma model and in combination with gemcitabine and
irinotecan in various human tumor xenografts.[5][6][7] CHIR-124 has also demonstrated in vivo
efficacy, potentiating the antitumor effects of irinotecan in a breast cancer xenograft model by
abrogating the G2/M checkpoint and increasing apoptosis.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these
inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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